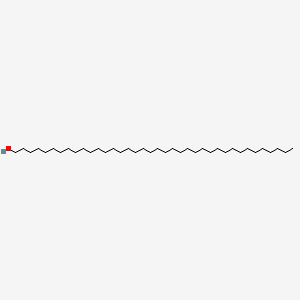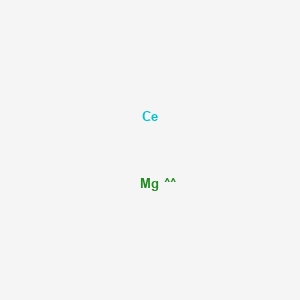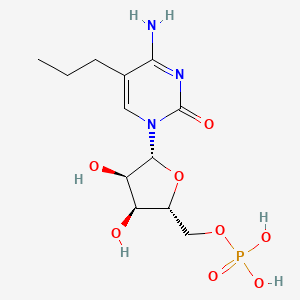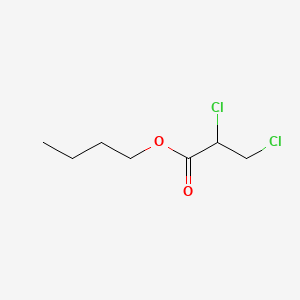
Butyl 2,3-dichloropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2,3-dichloropropanoate is an organic compound with the molecular formula C7H12Cl2O2. It is a chlorinated ester derived from 2,3-dichloropropanoic acid and butanol. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Butyl 2,3-dichloropropanoate can be synthesized through the esterification reaction between 2,3-dichloropropanoic acid and butanol. The reaction typically involves heating the acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via the nucleophilic acyl substitution mechanism, resulting in the formation of the ester and water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch reactors to ensure efficient and large-scale synthesis. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the ester.
化学反応の分析
Types of Reactions: Butyl 2,3-dichloropropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The reduction of the ester can produce butanol or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of amides, esters, or ethers, depending on the nucleophile used.
科学的研究の応用
Butyl 2,3-dichloropropanoate is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is employed in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism by which Butyl 2,3-dichloropropanoate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound generally acts through nucleophilic substitution or esterification reactions.
類似化合物との比較
Butyl 2,3-dichloropropanoate is similar to other chlorinated esters, such as Methyl 2,3-dichloropropanoate and Ethyl 2,3-dichloropropanoate. it is unique in its butyl group, which imparts different physical and chemical properties compared to its methyl and ethyl counterparts. These differences can influence its reactivity, solubility, and applications in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
特性
CAS番号 |
72726-18-2 |
|---|---|
分子式 |
C7H12Cl2O2 |
分子量 |
199.07 g/mol |
IUPAC名 |
butyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-2-3-4-11-7(10)6(9)5-8/h6H,2-5H2,1H3 |
InChIキー |
RQSDGSZMJSYKBB-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C(CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



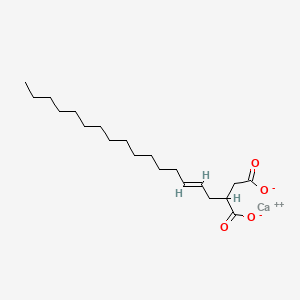
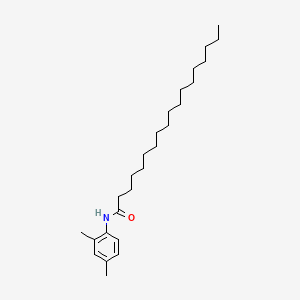
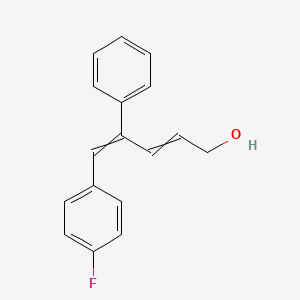
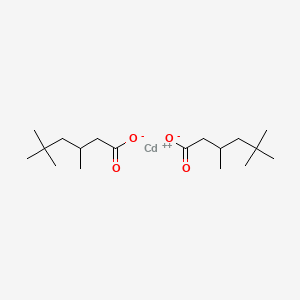
![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)
